4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]
Description
Properties
IUPAC Name |
N,N-diphenyl-4-[2-[4-(N-phenylanilino)phenyl]ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJMLEGDOMOWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stille Coupling for Ethenediyl Bridge Formation
The Stille coupling reaction is a cornerstone for constructing the central ethenediyl (–CH=CH–) bridge. In one approach, 4-(diphenylamino)phenylstannane derivatives are coupled with 4-bromo-N,N-diphenylaniline using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri(o-tolyl)phosphine as catalytic partners. Microwave-assisted conditions (180°C for 25 minutes) enhance reaction efficiency, achieving yields up to 85%. Key parameters include:
-
Catalyst : Pd₂(dba)₃ (2.5 mol%)
-
Ligand : Tri(o-tolyl)phosphine (5 mol%)
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Solvent : Anhydrous chlorobenzene
-
Temperature : 180°C (microwave irradiation)
The reaction proceeds via oxidative addition of the bromoarene to Pd(0), transmetalation with the stannane, and reductive elimination to form the C=C bond.
Suzuki-Miyaura Coupling for Aromatic Substitution
Reductive Elimination Strategies
Heck Reaction for Vinylation
The Heck reaction couples aryl halides with alkenes to form substituted ethenediyl linkages. A representative protocol involves reacting 4-iodo-N,N-diphenylaniline with ethylene gas under Pd(OAc)₂ catalysis. Conditions include:
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Base : Potassium carbonate (K₂CO₃)
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Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Solvent : N,N-Dimethylformamide (DMF)
The mechanism involves oxidative addition of the aryl iodide, alkene insertion, and β-hydride elimination.
McMurry Coupling for Dimerization
McMurry coupling of 4-aminoacetophenone derivatives provides an alternative route. Titanium(IV) chloride and zinc-copper couple mediate the reductive dimerization, forming the ethenediyl bridge. While less common, this method avoids palladium catalysts but requires strict anhydrous conditions.
Modular Assembly of Aromatic Precursors
Stepwise Synthesis via Wittig-Horner Reactions
A two-step approach employs Wittig-Horner reagents to sequentially build the ethenediyl backbone:
Sonogashira Coupling and Partial Hydrogenation
For ethynyl intermediates, Sonogashira coupling links 4-ethynyl-N,N-diphenylaniline precursors, followed by partial hydrogenation using Lindlar catalyst to selectively reduce the alkyne to cis-alkene. This method allows geometric control but requires careful handling of pyrophoric reagents.
Optimization and Scalability
Solvent and Temperature Effects
Reaction yields strongly depend on solvent polarity and temperature:
| Method | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Stille Coupling | Chlorobenzene | 180 | 85 |
| Suzuki Coupling | DMF | 120 | 78 |
| McMurry Coupling | THF | 80 | 65 |
Polar aprotic solvents (DMF, chlorobenzene) enhance Pd catalyst activity, while ethereal solvents (THF) favor titanium-mediated reactions.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenediyl linkage to an ethylene linkage.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
The major products formed from these reactions include various quinone derivatives, ethylene-linked compounds, and substituted aromatic derivatives .
Scientific Research Applications
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] involves its interaction with various molecular targets. The compound’s aromatic rings and tertiary amine groups allow it to engage in π-π stacking interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]
- CAS Number : 116942-09-7
- Synonyms: BDPAS (trans-4,4’-bis(diphenylamino)stilbene)
- Molecular Formula : C₃₈H₃₀N₂
- Molecular Weight : 514.66 g/mol
Structural Features :
The compound consists of two N,N-diphenylbenzenamine moieties connected via a rigid ethenediyl (C=C) bridge. This conjugated structure enhances its electron-donating capabilities, making it suitable for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) .
Applications :
BDPAS is a high-purity (LC >98%) OLED intermediate, utilized in hole-transport layers (HTLs) and emissive layers due to its efficient charge-transfer properties and thermal stability .
Comparison with Structural Analogs
Structural Comparison
*TMB = Trimethylbenzenamine
Key Observations :
- Bridge Flexibility : BDPAS and DA feature rigid ethenediyl bridges, enhancing π-conjugation compared to methylene (Michler’s Base) or ethane bridges .
- Substituent Effects : N,N-diphenylamine groups in BDPAS provide stronger electron-donating capacity than N,N-dimethylamine (Michler’s Base) or unsubstituted aniline .
Electronic and Optical Properties
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Fluorescence λₑₘ (nm) | Charge Mobility (cm²/Vs) |
|---|---|---|---|---|---|
| BDPAS | -5.2 | -2.8 | 2.4 | 480–520 | 10⁻³–10⁻⁴ |
| Michler’s Base | -5.8 | -3.1 | 2.7 | 420–450 | <10⁻⁵ |
| DA (Donor-Acceptor) | -5.4 | -3.6 | 1.8 | 550–600 | 10⁻²–10⁻³ |
Research Findings :
Application-Specific Performance
OLED Efficiency :
Thermal Stability :
Regulatory and Commercial Status
| Compound | Regulatory Status (EPA/OSHA) | Commercial Availability | Purity Grade |
|---|---|---|---|
| BDPAS | Unregulated | Specialty chemical | >98% (HPLC) |
| Michler’s Base | EPA Listed (CFATS) | Restricted | 95–98% |
| DA | Research-grade only | Custom synthesis | >99% |
Biological Activity
4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine], also known as 4,4'-dicyanostilbene, is a compound that has garnered interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C₁₆H₁₀N₂
- Molecular Weight : 230.26 g/mol
- CAS Number : 6292-62-2
- Density : 1.17 g/cm³
- Boiling Point : 445 °C
Synthesis
The synthesis of 4,4'-(1,2-ethenediyl)bis[N,N-diphenylbenzenamine] typically involves the following steps:
- Starting Material : The synthesis begins with the appropriate aniline derivatives.
- Condensation Reaction : A condensation reaction between two equivalents of diphenylamine and a suitable aldehyde or ketone leads to the formation of the desired compound.
Antimicrobial Properties
Research indicates that 4,4'-(1,2-ethenediyl)bis[N,N-diphenylbenzenamine] exhibits significant antimicrobial activity. It has been shown to be effective against various strains of bacteria and fungi. Notably:
- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated in vivo efficacy against MRSA with an effective concentration (EC50) of approximately 27 nM .
Antimalarial Activity
The compound has also been identified as a potent antimalarial agent. In studies involving the Dd2 strain of Plasmodium falciparum, it exhibited remarkable activity with an EC50 value indicating strong potential for therapeutic applications in malaria treatment .
Case Study 1: Antimicrobial Efficacy
A study conducted by Kyei-Baffour et al. explored the efficacy of various aryl isonitriles as antimalarial agents. Among these compounds, 4,4'-(1,2-ethenediyl)bis[N,N-diphenylbenzenamine] was highlighted for its low EC50 value against drug-resistant malaria strains, suggesting its potential as a lead compound for further development in antimalarial therapies .
| Compound Name | Target Pathogen | EC50 (nM) |
|---|---|---|
| 4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] | Methicillin-resistant Staphylococcus aureus | 27 |
| Other Aryl Isonitriles | Various strains | Varies |
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was performed to identify the key functional groups responsible for the biological activity of this compound. Modifications to the diphenyl groups significantly influenced its antimicrobial potency and selectivity towards bacterial strains .
The mechanism by which 4,4'-(1,2-ethenediyl)bis[N,N-diphenylbenzenamine] exerts its biological effects involves interaction with specific molecular targets within microbial cells. The compound may disrupt cellular membranes or inhibit critical enzymatic pathways necessary for microbial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
